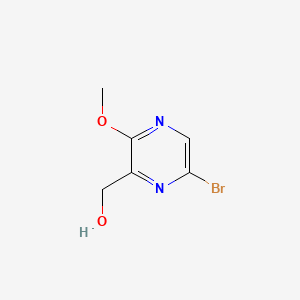
6-bromo-3-methoxy-2-Pyrazinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-methoxy-2-Pyrazinemethanol is a chemical compound with the molecular formula C6H7BrN2O2 and a molecular weight of 219.04 g/mol . It is characterized by the presence of a bromine atom, a methoxy group, and a pyrazine ring, making it a unique and versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 6-Bromo-3-methoxy-2-Pyrazinemethanol can be achieved through several synthetic routes. One common method involves the bromination of 3-methoxy-2-pyrazinemethanol using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the bromination process. Industrial production methods may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-Bromo-3-methoxy-2-Pyrazinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Scientific Research Applications
6-Bromo-3-methoxy-2-Pyrazinemethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methoxy-2-Pyrazinemethanol involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential in therapeutic applications .
Comparison with Similar Compounds
6-Bromo-3-methoxy-2-Pyrazinemethanol can be compared with other similar compounds such as:
3-Bromo-6-methoxy-2-methylpyridine: This compound has a similar structure but with a methyl group instead of a pyrazine ring.
6-Bromo-3-methoxypyridin-2-amine: This compound features an amine group instead of a hydroxyl group, leading to different chemical properties and reactivity.
2-Pyrazinemethanol: Lacks the bromine and methoxy groups, making it less reactive in certain chemical reactions.
Properties
Molecular Formula |
C6H7BrN2O2 |
|---|---|
Molecular Weight |
219.04 g/mol |
IUPAC Name |
(6-bromo-3-methoxypyrazin-2-yl)methanol |
InChI |
InChI=1S/C6H7BrN2O2/c1-11-6-4(3-10)9-5(7)2-8-6/h2,10H,3H2,1H3 |
InChI Key |
ZDRPTBFOEORKFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(N=C1CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-n-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13927977.png)
![6-Bromo-1-isopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13927981.png)
![1-Oxa-7-azaspiro[4.4]nonane-2,6,8-trione, 9,9-dimethyl-](/img/structure/B13927988.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13927992.png)

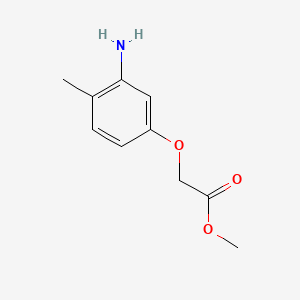
![5-Bromo-6-fluorobenzo[D]thiazole](/img/structure/B13928015.png)
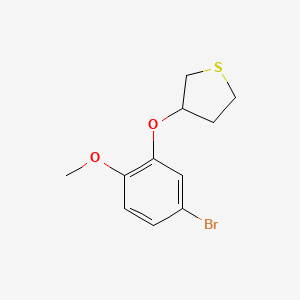
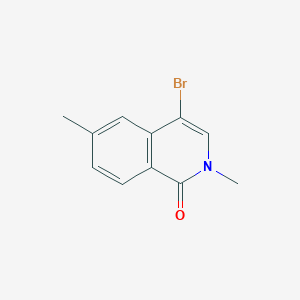
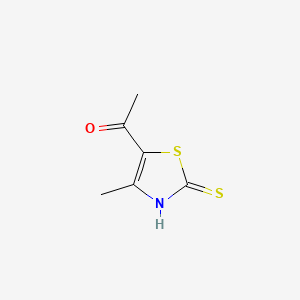
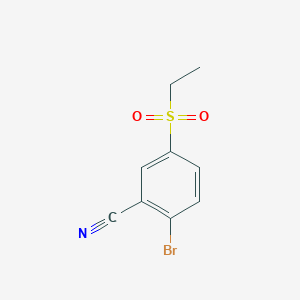
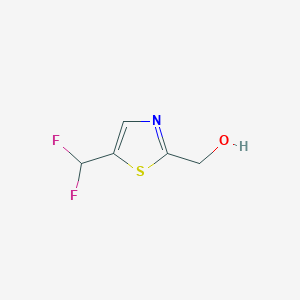
![2-Bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13928046.png)
